Lariciresinol-4,4'-dimethyl ether-9-acetate
Description
Stereochemical Features
The tetrahydrofuran core adopts a cis-trans-cis conformation, with critical stereochemical assignments at positions 2, 3, and 4:
- C2 : S-configuration due to the 3,4-dimethoxyphenyl group’s priority.
- C3 : R-configuration from the hydroxymethyl acetate substituent.
- C4 : R-configuration stabilized by the 3,4-dimethoxyphenylmethyl group.
Conformational flexibility is limited by the tetrahydrofuran ring’s puckering, which enforces a half-chair geometry. This rigidity influences intermolecular interactions, particularly in crystal packing and receptor binding.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : Key signals include δ 3.75–3.85 ppm (methoxy protons), δ 4.60–4.70 ppm (acetate methylene), and δ 2.05 ppm (acetyl methyl group).
- Mass Spectrometry : A molecular ion peak at m/z 430.49 confirms the molecular weight, with fragmentation patterns indicative of methoxy and acetate group loss.
Comparative Structural Relationship to Parent Lignan (Lariciresinol)
This compound retains the tetrahydrofuran lignan backbone of its parent compound, lariciresinol (C₂₀H₂₄O₆), but introduces strategic modifications:
| Feature | Lariciresinol | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₆ | C₂₄H₃₀O₇ |
| Functional Groups | 4,4'-dihydroxy, 9-hydroxy | 4,4'-dimethoxy, 9-acetoxy |
| Molecular Weight | 360.40 g/mol | 430.49 g/mol |
| Polarity | High (hydroxyl groups) | Reduced (hydrophobic methoxy/acetyl groups) |
The dimethyl ether and acetate substitutions reduce polarity, enhancing lipid solubility and potentially improving membrane permeability.
Derivative-Specific Functional Group Modifications: Methyl Ether and Acetate Moieties
4,4'-Dimethoxy Substitutions
9-Acetate Functionalization
Synergistic Effects
The combined modifications create a dual-functionality profile :
- Methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes.
- Acetate group provides a prodrug-like mechanism, enabling targeted hydrolysis in specific physiological environments.
Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIRSWOCXJSZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction from Plant Sources
Lariciresinol derivatives are naturally occurring in lignan-rich plants such as Larix species (larch trees) and Justicia procumbens. The extraction process typically involves:
Solvent Extraction and Purification
- Raw Material : Larch resin or plant biomass is dried and ground into a fine powder.
- Solvent System : Methanol or ethanol (70–80% aqueous) is used for initial extraction via Soxhlet or maceration.
- Partitioning : The crude extract is partitioned with ethyl acetate or dichloromethane to concentrate lignans.
- Chromatography : Silica gel or reverse-phase HPLC separates lariciresinol dimethyl ether from co-extracted compounds. Final acetylation with acetic anhydride yields the 9-acetate derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield from larch resin | 0.2–0.5% (dry weight basis) | |
| Purity after HPLC | ≥95% |
Chemical Synthesis Routes
Chemical synthesis offers higher scalability and control over stereochemistry. Two primary strategies are employed:
Coupling Reactions and Cyclization
Epoxide Opening and Radical Cyclization
- Step 1 : A benzyl chloride intermediate is coupled with a coniferyl alcohol derivative via a Williamson ether synthesis.
- Step 2 : Epoxidation of the resulting diene using meta-chloroperbenzoic acid (mCPBA).
- Step 3 : Titanium(III)-mediated radical cyclization forms the tetrahydrofuran core. This step achieves a diastereomeric ratio of 95:5 (desired:undesired).
Reaction Conditions :
| Reagent | Temperature | Yield | |
|---|---|---|---|
| TiCl₃, Zn-Cu | −20°C to 0°C | 26% |
Suzuki-Miyaura Coupling
Acetylation of Lariciresinol Dimethyl Ether
The 9-hydroxyl group of lariciresinol dimethyl ether is acetylated using:
- Reagents : Acetic anhydride, DMAP (catalyst), pyridine (base).
- Conditions : Room temperature, 6–8 h, yielding >90% conversion.
Side Reaction : Partial isomerization of the α,β-unsaturated ester occurs if DMAP is excess, requiring careful stoichiometry.
Stereoselective Synthesis
Enzymatic Kinetic Resolution
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | Low | High | Limited | $$$ |
| Chemical Synthesis | Moderate | High | High | $$ |
| Enzymatic Resolution | High | ≥98% ee | Moderate | $$$ |
Chemical Reactions Analysis
Types of Reactions
Lariciresinol-4,4’-dimethyl ether-9-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its non-acetylated form or other reduced products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lariciresinol-4,4’-dimethyl ether-9-acetate.
Scientific Research Applications
Pharmacological Applications
Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry.
Antioxidant Activity : Lignans, including lariciresinol derivatives, are known for their antioxidant properties. They help neutralize free radicals in biological systems, which can prevent oxidative stress-related diseases .
Antitumor Properties : Research has indicated that compounds like lariciresinol derivatives can inhibit tumor growth. Specific studies have shown that lignans possess the ability to induce apoptosis in cancer cells and inhibit cancer cell proliferation .
Antiviral Effects : Some studies have reported that lignans exhibit antiviral activities, particularly against viruses such as HIV. Lariciresinol derivatives may enhance the immune response and inhibit viral replication .
Nutritional Applications
Lignans are also recognized for their health benefits when included in dietary sources.
Phytoestrogens : this compound is categorized as a phytoestrogen due to its structural similarity to estrogen. This property allows it to exert estrogen-like effects in the body, which may be beneficial for hormone-related conditions such as menopausal symptoms and osteoporosis prevention .
Dietary Sources : Lignans are abundant in seeds (especially flaxseeds), whole grains, and vegetables. Their inclusion in the diet is associated with lower risks of cardiovascular diseases and certain cancers due to their ability to modulate estrogen metabolism .
Biotechnological Applications
The compound's potential extends into biotechnology through its biosynthesis and metabolic pathways.
Biosynthesis Studies : The enzymatic pathways leading to the formation of lariciresinol derivatives have been extensively studied. Understanding these pathways can help in the biotechnological production of these compounds using microbial fermentation or plant cell cultures .
Metabolic Engineering : Engineering microorganisms to enhance the production of lariciresinol derivatives can lead to more sustainable sources of these valuable compounds. This approach can be pivotal for producing high-yield lignan extracts for pharmaceutical and nutraceutical applications .
Case Study 1: Antitumor Effects
A study published in Natural Product Reports demonstrated that lariciresinol derivatives could significantly reduce tumor size in animal models of breast cancer. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
Case Study 2: Antiviral Activity
Research highlighted in Phytomedicine indicated that lariciresinol derivatives exhibited significant anti-HIV activity in vitro. The study measured the therapeutic index and found that certain derivatives could inhibit viral replication effectively while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of Lariciresinol-4,4’-dimethyl ether-9-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Glycosylated derivatives (e.g., clemastanin B) exhibit higher water solubility due to polar sugar moieties, which may influence bioavailability and antiviral activity .
Biosynthetic Pathways: Lariciresinol derivatives are synthesized via oxidative coupling of coniferyl alcohol, followed by glycosylation, methylation, or acetylation. For example, UDP-glucose-dependent glycosyltransferases (UGTs) in Isatis indigotica catalyze glycosylation at the 4 and 4' positions . Acetylation at the 9-position, as seen in this compound, likely involves acetyltransferases specific to Araucaria species, though enzymatic details remain uncharacterized .
Key Observations:
- Antiviral Potential: Glycosylated derivatives like clemastanin B exhibit pronounced antiviral effects against influenza, attributed to their ability to inhibit viral replication .
Biological Activity
Lariciresinol-4,4'-dimethyl ether-9-acetate is a lignan compound derived from various plant sources, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases.
Chemical Structure and Properties
This compound is characterized by its unique lignan structure, which contributes to its biological properties. The molecular formula is CHO, and its structure includes multiple hydroxyl groups that are crucial for its reactivity and interaction with biological systems.
1. Antioxidant Activity
Lignans, including Lariciresinol derivatives, have been extensively studied for their antioxidant properties. Research indicates that Lariciresinol-4,4'-dimethyl ether exhibits significant radical-scavenging activity.
- Superoxide Radical Scavenging : In a study evaluating various lignans, Lariciresinol derivatives showed potent superoxide radical-scavenging activities with effective concentrations (ED50) comparable to standard antioxidants such as butylated hydroxyanisole (BHA) and Trolox .
| Compound | ED50 (µM) |
|---|---|
| Lariciresinol-4,4'-dimethyl ether | 19.2 |
| BHA | 22.8 |
| Trolox | 940 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of Lariciresinol compounds has been highlighted in several studies. For instance, lignans have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Mechanism of Action : The compound may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial in the expression of inflammatory mediators .
3. Antidiabetic Properties
Recent investigations have explored the antidiabetic effects of Lariciresinol derivatives. Studies indicate that these compounds can inhibit enzymes involved in carbohydrate metabolism.
- α-Amylase and α-Glucosidase Inhibition : Lariciresinol derivatives have shown promising inhibitory effects on both α-amylase and α-glucosidase, suggesting potential use in managing type 2 diabetes .
| Enzyme | IC50 (µM) |
|---|---|
| α-Amylase | 13.9 |
| α-Glucosidase | >500 |
Case Study 1: Antioxidant Efficacy
In a comparative study of various lignans isolated from Schisandra neglecta, Lariciresinol derivatives exhibited superior antioxidant activity compared to other tested compounds. The research utilized assays such as DPPH and superoxide radical scavenging to evaluate efficacy .
Case Study 2: Anti-inflammatory Research
A study focusing on the anti-inflammatory properties of lignans demonstrated that Lariciresinol derivatives could significantly reduce levels of TNF-α and IL-6 in vitro. This suggests their potential as therapeutic agents in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the standard protocols for identifying and quantifying lariciresinol-4,4'-dimethyl ether-9-acetate in plant extracts?
- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for identification. For quantification, employ multiple reaction monitoring (MRM) with deuterated internal standards to account for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 3.72 ppm for methyl ether protons in CD₃OD) can resolve structural ambiguities . Calibration curves should be validated using purified standards synthesized via enantioselective Sharpless epoxidation (e.g., as in furano lignan synthesis) .
Q. How can researchers confirm the biosynthetic origin of this compound in Araucaria species?
- Methodological Answer : Combine transcriptomic correlation analysis (RNA-Seq) with metabolite profiling under stress treatments like methyl jasmonate exposure. Identify co-expressed genes (e.g., IiPLR1 homologs) and validate via RNA interference (RNAi). For example, silencing IiPLR1 in Isatis indigotica reduced lariciresinol by 96%, confirming its role . Cross-reference with chemotaxonomic databases (Table 5 in ) to verify genus-specific occurrence .
Advanced Research Questions
Q. What experimental strategies resolve contradictory kinetic data for enzymes like pinoresinol/lariciresinol reductase (PLR) in lignan biosynthesis?
- Methodological Answer : When IiPLR1 exhibits a 26-fold higher Kₘ for (±)-pinoresinol (65.4 μM) than (±)-lariciresinol (2.5 μM) but similar kcat/Kₘ values (0.91 vs. 1.59 μM⁻¹min⁻¹), perform substrate competition assays. Use isotopic labeling (e.g., ¹³C-pinoresinol) to track intermediate flux in vitro. Validate in planta via overexpression lines (e.g., 6.3-fold lariciresinol increase in IiPLR1-ovx-2) and compare with kinetic modeling .
Q. How can genetic engineering optimize this compound production in non-native plant systems?
- Methodological Answer :
Gene Selection : Prioritize PLR1 homologs (e.g., IiPLR1 with 353.9 μg/g yield in hairy roots) over PLR2/3 (no significant impact) .
Vector Design : Use stress-inducible promoters (e.g., MeJA-responsive) to avoid growth trade-offs.
Validation : Quantify intermediates (e.g., pinoresinol, secoisolariciresinol) via HPLC-MS to ensure pathway flux.
Scaling : Transition to bioreactors (e.g., hairy root cultures) with optimized phytohormone ratios (e.g., 0.5 μM MeJA) .
Q. What computational tools assist in predicting the ecological role of this compound as a chemotaxonomic marker?
- Methodological Answer : Use phylogenetic likelihood mapping (e.g., PhyML) to correlate lignan profiles with Araucariaceae speciation. Pair with molecular networking (GNPS platform) to identify co-occurring metabolites (e.g., lambertianic acid in Agathis macrophylla). Validate via LC-MS/MS fragmentation libraries .
Data Contradiction Analysis
Q. How to address discrepancies in lignan accumulation between wild-type and transgenic plant lines?
- Case Study : In IiPLR1-RNAi lines, lariciresinol dropped to 3.6% of wild-type levels (2.0 vs. 56.0 μg/g dw), but silencing IiPLR2/3 had no effect.
- Resolution :
- Hypothesis : IiPLR1 is the dominant isoform; PLR2/3 may function in alternate tissues/stresses.
- Testing : Perform spatial gene expression analysis (qRT-PCR across roots, stems, leaves) and expose lines to abiotic stressors (e.g., UV, pathogens).
- Outcome : Confirmed constitutive IiPLR1 expression in roots (highest activity) and stress responsiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
